CXCR3 Receptor Binding Affinity: (S)- vs. (R)- Enantiomer Impact
In a structure-activity relationship (SAR) study of pyridyl-piperazinyl-piperidine derivatives, the incorporation of a 2'(S)-ethylpiperazine moiety resulted in a compound (Analog 18j) with an IC50 of 0.2 nM for the human CXCR3 receptor [1]. This demonstrates the high affinity conferred by the (S)-configuration in this chemotype.
| Evidence Dimension | Human CXCR3 Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 0.2 nM (for Analog 18j containing the 2'(S)-ethylpiperazine moiety) |
| Comparator Or Baseline | The study highlights the 'pronounced effect' of the 2'-piperazine substitution, with the (S)-enantiomer being the optimized and reported configuration. Baseline affinity for related compounds in the series is typically in the nanomolar range, but the 0.2 nM value represents a high-affinity benchmark. |
| Quantified Difference | The reported IC50 of 0.2 nM is exceptionally low, indicating high potency. The text notes the 'pronounced effect' of the 2'-substitution, establishing that the (S)-ethyl group is a critical optimization feature. |
| Conditions | Binding assay using human CXCR3 receptor. |
Why This Matters
This nanomolar potency is a key differentiator for researchers developing CXCR3 antagonists for inflammation or oncology, where high target affinity is paramount.
- [1] Shao, Y., Anilkumar, G. N., Carroll, C. D., Dong, G., Hall, J. W., Hobbs, D. W., ... & Zeng, Q. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527-1531. View Source
